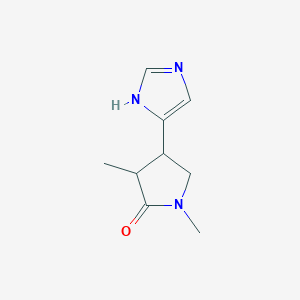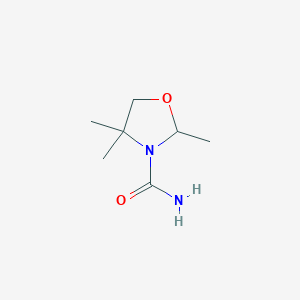
2,4,4-Trimethyloxazolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyloxazolidine-3-carboxamide is a heterocyclic organic compound that belongs to the class of oxazolidines It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyloxazolidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with an ester or acid derivative in the presence of a catalyst. For example, the reaction of 2,2,5-trimethyl-1,3-oxazolidine with a carboxylic acid derivative can yield the desired compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve efficiency . This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in shorter reaction times and higher yields.
化学反応の分析
Types of Reactions
2,4,4-Trimethyloxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted oxazolidines with different functional groups .
科学的研究の応用
2,4,4-Trimethyloxazolidine-3-carboxamide has several scientific research applications, including:
作用機序
The mechanism of action of 2,4,4-Trimethyloxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting protective effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds to 2,4,4-Trimethyloxazolidine-3-carboxamide include:
2,2,5-Trimethyl-1,3-oxazolidine: A related oxazolidine with similar structural features.
3,5,5-Trimethyloxazolidine-2,4-dione:
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone: A compound used as a herbicide safener.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both nitrogen and oxygen atoms in the ring. This configuration imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
2,4,4-trimethyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-5-9(6(8)10)7(2,3)4-11-5/h5H,4H2,1-3H3,(H2,8,10) |
InChIキー |
WRNNBYOPBATQKJ-UHFFFAOYSA-N |
正規SMILES |
CC1N(C(CO1)(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
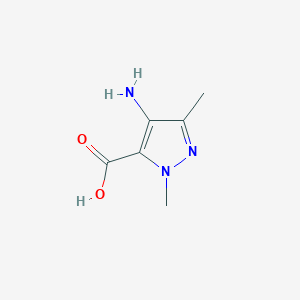
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
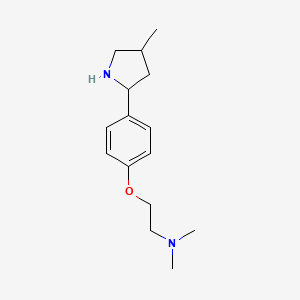

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)
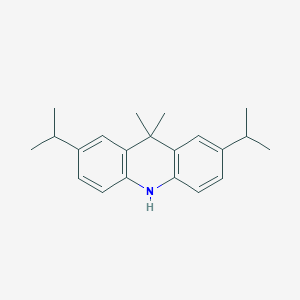
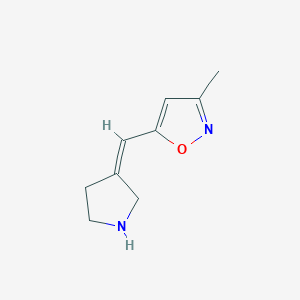
![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)
![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)

